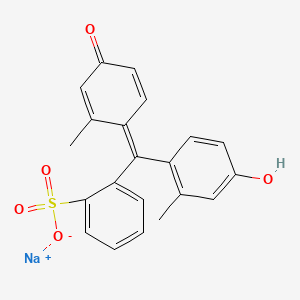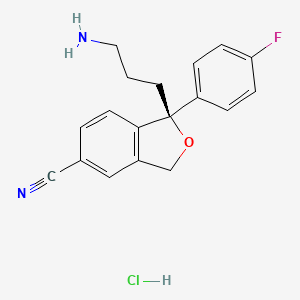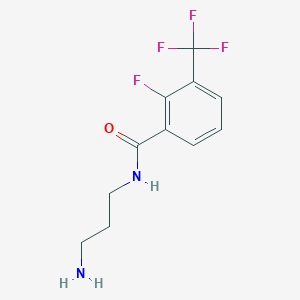![molecular formula C16H17N3O B13723636 N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide is a chemical compound with the molecular formula C₁₆H₁₇N₃O and an average mass of 267.326 Da . This compound is known for its unique structure, which includes an aminophenyl group and a methylbenzohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-methylbenzohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, with reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones, forming more complex hydrazone derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide can be compared with other similar compounds such as:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]benzohydrazide: This compound lacks the methyl group on the benzohydrazide moiety, which may affect its reactivity and biological activity.
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H17N3O/c1-11-4-3-5-14(10-11)16(20)19-18-12(2)13-6-8-15(17)9-7-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12- |
Clave InChI |
SNIDPWQVBNBZCG-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)


![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)


![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)




